4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI)
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Overview
Description
4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI): is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a nitroso group (-NO) at the 4-position, a methyl group (-CH₃) at the 3-position, and a keto group (=O) at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the nitroso group: The nitroso group can be introduced by reacting the pyrazole intermediate with nitrous acid (HNO₂) or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production methods for 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Biology:
Enzyme inhibitors: The compound and its derivatives may act as inhibitors of specific enzymes, making them valuable in biochemical research.
Medicine:
Drug development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The methyl and keto groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-5(4H)-one: Lacks the nitroso group, resulting in different reactivity and applications.
4-Nitroso-1H-pyrazole-5(4H)-one:
3-Methyl-4-nitro-1H-pyrazole-5(4H)-one: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness: 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) is unique due to the presence of both a nitroso group and a methyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-4-nitroso-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h3H,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCHYVWQMQVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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